2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
Description
2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with a hydroxymethyl group at position 2 and a carboxylic acid moiety at position 4, stabilized as a hydrochloride salt. This structure combines aromaticity, hydrogen-bonding capability (via the hydroxymethyl and carboxylic acid groups), and ionic solubility due to the hydrochloride counterion.
Such derivatives are of interest in medicinal chemistry and materials science, particularly as building blocks for metal-organic frameworks (MOFs) or bioactive molecules .
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADUJVIGWDHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
This method adapts protocols for analogous benzimidazoles:
Procedure :
- Reactants :
- o-Phenylenediamine (1.0 equiv)
- Glycolic acid (1.2 equiv; hydroxymethyl source)
- Hydrochloric acid (1.2 equiv; catalyst)
- Conditions :
- Reflux in aqueous HCl at 102°C for 4–6 hours.
- pH adjusted to 7–8 with NaOH post-reaction.
- Workup :
Mechanism :
Protonation of glycolic acid by HCl enhances electrophilicity, enabling nucleophilic attack by the diamine’s amine groups. Cyclodehydration forms the benzimidazole core.
Key Optimization :
- Molar Ratios : Excess glycolic acid (1.2:1) minimizes diamine dimerization.
- Temperature : 100–105°C balances reaction rate and byproduct suppression.
HBTU-Promoted One-Pot Synthesis
Carboxylic Acid Activation
A novel method employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acids for direct benzimidazole formation:
Procedure :
- Reactants :
- 4-Carboxy-o-phenylenediamine derivative (1.0 equiv)
- Glycolic acid (1.5 equiv)
- HBTU (2.0 equiv; coupling agent)
- DIPEA (3.0 equiv; base)
- Conditions :
- Stir in DMF at 25°C for 12–24 hours.
- Workup :
Advantages :
Post-Cyclization Functionalization
Oxidation of Hydroxymethyl to Carboxylic Acid
While direct synthesis is preferred, late-stage oxidation offers flexibility:
Procedure :
- Reactants :
- 2-(Hydroxymethyl)-1H-benzimidazole (1.0 equiv)
- KMnO₄ (2.5 equiv; oxidizer)
- Conditions :
- Reflux in aqueous H₂SO₄ (1M) for 8 hours.
- Workup :
Limitations :
- Over-oxidation risks require careful stoichiometry control.
Purification and Hydrochloride Salt Formation
Recrystallization and Salt Precipitation
Crude products are refined via:
- Ethanol/Water Recrystallization : Removes unreacted diamine and polymeric byproducts.
- HCl Gas Treatment : Dissolve in dry THF, bubble HCl gas, and isolate via filtration.
Purity :
Comparative Analysis of Synthetic Methods
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The hydrochloride salt serves as a precursor for:
Agrochemical Development
Analogous intermediates are used in fungicides like thiabendazole, protecting crops via systemic action.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the ring system.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 228.63 g/mol. Its structure includes a benzodiazole ring, which is significant for its biological activity and interactions with other molecules. The presence of hydroxymethyl and carboxylic acid functional groups enhances its reactivity and solubility in various solvents.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . -
Anticancer Properties :
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Further research is needed to elucidate these mechanisms and assess efficacy in vivo. -
Neuroprotective Effects :
There is emerging evidence that benzodiazole derivatives can provide neuroprotection against oxidative stress-related damage. This property positions 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride as a potential therapeutic agent for neurodegenerative diseases .
Materials Science Applications
-
Polymer Chemistry :
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation under environmental stressors . -
Nanotechnology :
Research has explored the use of this compound in the fabrication of nanomaterials, particularly in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs . The functional groups allow for conjugation with various targeting ligands.
Biochemical Applications
-
Enzyme Inhibition :
The compound shows promise as an enzyme inhibitor, particularly in pathways relevant to metabolic disorders. Studies indicate its potential to modulate enzyme activity involved in glucose metabolism . -
Bioconjugation :
The hydroxymethyl group serves as an excellent site for bioconjugation reactions, allowing for the attachment of biomolecules such as peptides or antibodies for targeted delivery systems in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Electronic and Coordination Properties
- Hydroxymethyl vs. Fluorine Substitution : The target compound’s hydroxymethyl group introduces hydrogen-bonding capacity and polarity, contrasting with the electron-withdrawing fluorine in its 5-fluoro analog. This difference may influence coordination to metal ions in MOFs or binding to biological targets .
- Imidazole vs. Benzodiazole Cores : The imidazole-containing analog () exhibits distinct pharmacophore properties, as seen in Dazoxiben hydrochloride’s role in thromboxane inhibition. Benzodiazole derivatives, however, are less explored in clinical applications but show promise in luminescent materials .
Solubility and Stability
- Conversely, the target compound’s hydroxymethyl group may enhance aqueous solubility relative to aryl-substituted analogs like 3-phenylpyrrolidine-2-carboxylic acid hydrochloride .
Biological Activity
2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a compound belonging to the family of benzimidazole derivatives, which are known for their diverse biological activities. This article will explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| CAS Number | 1955547-92-8 |
| IUPAC Name | 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid; hydrochloride |
| Appearance | Powder |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280 |
Overview of Benzimidazole Derivatives
Benzimidazole and its derivatives have been extensively studied due to their broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antiviral Activity : Potential in inhibiting viral replication.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cells.
- Enzyme Inhibition : Act as inhibitors for various enzymes, including topoisomerases and kinases.
Specific Activities of 2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic Acid Hydrochloride
Research indicates that this specific compound exhibits several notable biological activities:
- Antimicrobial Effects : Studies have shown that derivatives of benzimidazole possess significant antimicrobial properties. For instance, modifications at the 1-, 2-, and 5-positions of the benzimidazole ring can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses. The mechanism may involve interference with viral entry or replication .
- Cytotoxicity Against Cancer Cells : Research has indicated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly influenced by their structural modifications. The presence of hydroxymethyl and carboxylic acid groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .
Example SAR Data
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl Group | Increases solubility |
| Carboxylic Acid Group | Enhances biological activity |
Case Study 1: Antimicrobial Activity
In a study conducted by Bhandari et al., various benzimidazole derivatives were synthesized and tested for antimicrobial efficacy. The results demonstrated that compounds with specific substitutions exhibited potent activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
A recent research article highlighted the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The study found that compounds similar to 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride showed significant inhibition of cell proliferation in breast cancer cells .
Q & A
Basic Question: What are the recommended synthetic routes for 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. A common approach includes:
- Step 1 : Condensation of 4-carboxybenzaldehyde derivatives with hydroxylamine to form the benzodiazole core.
- Step 2 : Hydroxymethylation via Mannich reaction or reductive amination, followed by HCl salt formation .
Purity Optimization : - Use HPLC (≥98% purity, as in structurally similar compounds) with a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA) .
- Recrystallization in ethanol/water mixtures improves crystallinity and removes byproducts.
Table 1 : Example Reaction Conditions
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | HCHO, NH₂OH·HCl | 80°C | 6 hr | 65–75 |
| 2 | NaBH₃CN, HCl gas | RT | 12 hr | 80–85 |
Basic Question: How should researchers characterize this compound’s structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR : Confirm the benzodiazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.2–4.5 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to verify [M+H]⁺ (e.g., calculated m/z 253.2 for free acid; add 36.46 for HCl salt).
- Elemental Analysis : Match C, H, N, Cl percentages to theoretical values (±0.3% tolerance) .
Basic Question: What are the critical stability considerations for this compound during storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydroxymethyl group .
- Moisture : Use desiccants (e.g., silica gel) to avoid HCl liberation under humid conditions .
- Shelf Life : Monitor via accelerated stability testing (40°C/75% RH for 6 months); degradation >5% indicates reformulation needed .
Advanced Question: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with benzodiazole-binding pockets).
- ADMET Prediction : Calculate logP (≈1.8) and polar surface area (≈85 Ų) to assess blood-brain barrier penetration .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes under physiological conditions.
Table 2 : Example Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| logP | 1.8 | Lipophilicity for membrane permeation |
| Polar Surface Area | 85 Ų | Solubility and bioavailability |
| H-bond Acceptors | 5 | Target interaction potential |
Advanced Question: How to resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
- Case Study : If NMR shows unexpected peaks, compare with analogs (e.g., 2-benzyl-benzimidazole HCl in ).
- X-ray Crystallography : Resolve ambiguities in ring substitution patterns; refine using SHELXL .
- Cross-Validation : Correlate IR (C=O stretch ~1700 cm⁻¹) with HPLC retention times to confirm carboxylic acid integrity .
Advanced Question: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardization : Pre-treat all batches with size-exclusion chromatography to remove aggregates .
- Positive Controls : Use a stable analog (e.g., 4-phenyl-thiazole derivatives ) to normalize activity measurements.
- Statistical Analysis : Apply ANOVA to distinguish assay noise from true variability (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
